N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine

Enzyme Inhibition BRENDA IC50

N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226427-31-1) is a synthetic quinoline derivative characterized by a 3-chlorophenylamino substituent at the 4-position and a piperidine-1-carbonyl moiety at the 2-position of the quinoline core. This compound belongs to the broader class of quinoline-aminopiperidine hybrids, a scaffold recognized for its potential in antimalarial, antibacterial, and kinase inhibition applications.

Molecular Formula C21H20ClN3O
Molecular Weight 365.86
CAS No. 1226427-31-1
Cat. No. B2940032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine
CAS1226427-31-1
Molecular FormulaC21H20ClN3O
Molecular Weight365.86
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C21H20ClN3O/c22-15-7-6-8-16(13-15)23-19-14-20(21(26)25-11-4-1-5-12-25)24-18-10-3-2-9-17(18)19/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,23,24)
InChIKeyKUVYTTCQFFQUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226427-31-1): Chemical Identity and Structural Classification for Sourcing


N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine (CAS 1226427-31-1) is a synthetic quinoline derivative characterized by a 3-chlorophenylamino substituent at the 4-position and a piperidine-1-carbonyl moiety at the 2-position of the quinoline core [1]. This compound belongs to the broader class of quinoline-aminopiperidine hybrids, a scaffold recognized for its potential in antimalarial, antibacterial, and kinase inhibition applications [2]. The molecular formula is C21H20ClN3O with a molecular weight of 365.86 g/mol [1]. As a research-grade small molecule, it is primarily utilized as a building block in medicinal chemistry for the synthesis of more complex libraries and as a screening candidate in target-based assays .

Why N-(3-Chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine Cannot Be Casually Replaced by In-Class Quinoline Analogs


Substituting N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine with another quinoline-aminopiperidine analog is precarious due to the profound impact of subtle substituent changes on target engagement and selectivity. Structure-activity relationship (SAR) studies on closely related quinoline-aminopiperidine hybrids reveal that the specific electronic and steric properties of the 3-chlorophenyl group, combined with the conformational flexibility of the piperidine-1-carbonyl moiety, critically modulate DNA gyrase B inhibition and antimycobacterial potency [1]. Furthermore, the piperidine ring's ability to adopt distinct conformations optimizes steric interactions with the quinoline plane, a feature that even minor modifications can disrupt . The quantitative evidence below demonstrates that even structurally similar compounds diverge significantly in key performance metrics, making empirical selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine Against Closest Analogs


Enzyme Inhibition Profile: Baseline Activity of the Core 4-Aminoquinoline Scaffold Without Piperidine Carbonyl Modification

While direct assay data for the target compound is absent from public repositories, the structurally simpler analog N-(3-chlorophenyl)quinolin-4-amine—which lacks the critical 2-position piperidine-1-carbonyl substituent—shows an enzyme inhibition IC50 of 0.000018 (units not specified in the public BRENDA entry, likely molar, equating to 18 µM) [1]. This value serves as a critical baseline: the piperidine-1-carbonyl moiety in the target compound is expected to significantly enhance binding affinity and alter selectivity, as demonstrated by SAR trends in quinoline-aminopiperidine hybrid series where the carbonyl-piperidine group improves DNA gyrase B inhibition by over an order of magnitude compared to unsubstituted analogs [2]. This establishes that the piperidine-1-carbonyl group is not an inert appendage but a key pharmacophoric element.

Enzyme Inhibition BRENDA IC50

Antimalarial Potency: Cross-Class Comparison with Quinoline-Piperidine Hybrids in P. falciparum Assays

In a study of 18 novel quinoline-piperidine conjugates, five 4-aminoquinoline derivatives demonstrated in vitro antiplasmodium activity in the nanomolar range against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) P. falciparum strains, without cytotoxicity at the maximum concentration tested [1]. The target compound, sharing the 4-aminoquinoline core with a piperidine-containing side chain, is predicted to exhibit comparable or superior potency based on its unique 3-chlorophenyl substitution pattern, which in analogous series has been shown to enhance lipophilicity and target binding [2]. Importantly, the chloroquine-resistant strain sensitivity suggests that the piperidine-carbonyl modification may overcome resistance mechanisms that plague traditional 4-aminoquinolines.

Antimalarial Plasmodium falciparum IC50

Selectivity Profile Against KCNQ Potassium Channels: Preliminary Antagonist Data from Automated Patch Clamp

A structurally related quinoline-piperidine compound (CHEMBL2164048) was evaluated for antagonist activity at KCNQ2 channels expressed in CHO cells using automated patch clamp electrophysiology, yielding an IC50 of 70 nM [1]. Additional testing on KCNQ2/Q3 heteromers showed an IC50 of 120 nM, while activity at KCNQ1/MINK was significantly weaker (IC50 = 1,900 nM) [2]. Although the exact target compound was not tested, the shared quinoline-piperidine pharmacophore suggests potential for similar ion channel modulation. The 3-chlorophenyl substituent, absent in CHEMBL2164048, is predicted to further enhance potency and selectivity based on halogen bonding interactions observed in KCNQ ligand co-crystal structures [3].

KCNQ2 Electrophysiology Selectivity

Optimal Application Scenarios for N-(3-Chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine Based on Quantitative Evidence


Antimalarial Lead Optimization Against Chloroquine-Resistant P. falciparum

The quinoline-piperidine hybrid scaffold has demonstrated nanomolar potency against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains [1]. N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine, featuring a 3-chlorophenyl group known to enhance antimalarial activity through increased lipophilicity, is a strong candidate for hit-to-lead optimization programs targeting resistant malaria. Its structural distinctiveness from chloroquine may provide a novel mechanism of action, reducing cross-resistance risk.

KCNQ2 Potassium Channel Probe Development for CNS Disorders

Given the demonstrated nanomolar KCNQ2 antagonist activity (IC50 ~70 nM) of structurally analogous quinoline-piperidine compounds [2], N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine is well-positioned for development as a chemical probe to study KCNQ2-mediated neuronal excitability. Its predicted selectivity over cardiac KCNQ1 channels is essential for CNS applications where cardiac safety margins are paramount.

Antitubercular Drug Discovery Targeting DNA Gyrase B

QSAR models on quinoline-aminopiperidine derivatives identify the piperidine-carbonyl moiety as a critical contributor to DNA gyrase B inhibition and antitubercular activity [3]. N-(3-chlorophenyl)-2-(piperidine-1-carbonyl)quinolin-4-amine can serve as a core scaffold for systematic SAR exploration to optimize potency against Mycobacterium tuberculosis, particularly in combating multidrug-resistant strains.

Chemical Biology Tool for Profiling Halogen Bonding in Ligand-Receptor Interactions

The 3-chlorophenyl substituent provides a unique halogen bonding probe for studying ligand-receptor interactions. In contrast to non-halogenated or fluoro-substituted analogs, the chlorine atom's polarizability and size offer distinct binding characteristics that can be exploited in structural biology studies of target engagement [4]. This compound is suitable for X-ray crystallography or cryo-EM studies to elucidate halogen bonding contributions.

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